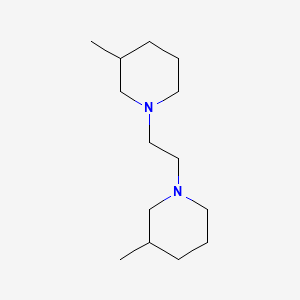
1,1'-Ethylenebis(3-methylpiperidine)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Ethylenebis(3-methylpiperidine) is an organic compound with the molecular formula C14H28N2. It belongs to the class of piperidine derivatives, which are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound is characterized by the presence of two piperidine rings connected by an ethylene bridge, with each piperidine ring substituted with a methyl group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Ethylenebis(3-methylpiperidine) typically involves the reaction of 3-methylpiperidine with ethylene dichloride under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the nitrogen atoms of the piperidine rings attack the carbon atoms of the ethylene dichloride, resulting in the formation of the ethylene bridge.
Industrial Production Methods
In an industrial setting, the production of 1,1’-Ethylenebis(3-methylpiperidine) can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1,1’-Ethylenebis(3-methylpiperidine) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert the compound into its corresponding amines using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl halides.
Major Products Formed
Oxidation: N-oxides.
Reduction: Amines.
Substitution: Substituted piperidines.
Scientific Research Applications
1,1’-Ethylenebis(3-methylpiperidine) has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 1,1’-Ethylenebis(3-methylpiperidine) involves its interaction with various molecular targets, including enzymes and receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in their activity and function. The specific pathways involved depend on the particular application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1,1’-Methylenebis(3-methylpiperidine): Similar structure but with a methylene bridge instead of an ethylene bridge.
3-Methylpiperidine: A simpler compound with only one piperidine ring.
N,N’-Ethylenebis(piperidine): Similar structure but without the methyl groups on the piperidine rings.
Uniqueness
1,1’-Ethylenebis(3-methylpiperidine) is unique due to the presence of the ethylene bridge and the methyl groups on the piperidine rings, which confer specific chemical and physical properties. These structural features can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.
Properties
CAS No. |
67990-20-9 |
|---|---|
Molecular Formula |
C14H28N2 |
Molecular Weight |
224.39 g/mol |
IUPAC Name |
3-methyl-1-[2-(3-methylpiperidin-1-yl)ethyl]piperidine |
InChI |
InChI=1S/C14H28N2/c1-13-5-3-7-15(11-13)9-10-16-8-4-6-14(2)12-16/h13-14H,3-12H2,1-2H3 |
InChI Key |
YAFHICXFCISWPA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN(C1)CCN2CCCC(C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















